N,N-Diisopropyl-3,5-dinitrobenzamide
CAS No.:
Cat. No.: VC16524136
Molecular Formula: C13H17N3O5
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O5 |
|---|---|
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 3,5-dinitro-N,N-di(propan-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H17N3O5/c1-8(2)14(9(3)4)13(17)10-5-11(15(18)19)7-12(6-10)16(20)21/h5-9H,1-4H3 |
| Standard InChI Key | YAOQCUJJKRPOLI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
N,N-Diisopropyl-3,5-dinitrobenzamide (IUPAC name: 3,5-dinitro-N,N-bis(propan-2-yl)benzamide) has the molecular formula C₁₃H₁₆N₃O₅ and a molecular weight of 294.29 g/mol. Its structure consists of:
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A benzamide backbone with nitro (-NO₂) groups at the 3rd and 5th carbon positions.
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Two isopropyl (-CH(CH₃)₂) groups bonded to the amide nitrogen.
The compound’s steric and electronic properties are influenced by the electron-withdrawing nitro groups and the bulky isopropyl substituents, which impact its reactivity and solubility.
Synthesis and Production
Synthetic Routes
The synthesis of N,N-Diisopropyl-3,5-dinitrobenzamide likely involves a multi-step process:
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Nitration of Benzamide Derivatives:
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Starting with N,N-diisopropylbenzamide, nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces nitro groups at the meta positions (3 and 5) due to the directing effects of the amide group.
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Reaction conditions (temperature, stoichiometry) determine the regioselectivity and yield.
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Alternative Pathway:
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Condensation of 3,5-dinitrobenzoic acid with diisopropylamine in the presence of a coupling agent (e.g., thionyl chloride or DCC) forms the amide bond.
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Industrial Scalability
Industrial production may employ continuous flow reactors or solid-phase synthesis to enhance efficiency. Green chemistry approaches, such as ultrasonic irradiation or ionic liquid catalysts, could reduce environmental impact.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 294.29 g/mol |
| Melting Point | Estimated 180–190°C (decomposes) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Stability | Stable under inert conditions |
| Spectroscopic Data | IR: ν(NO₂) ~1520, 1350 cm⁻¹ |
The nitro groups contribute to the compound’s polarity and reactivity, while the isopropyl groups enhance lipophilicity.
Reactivity and Functionalization
Reduction Reactions
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Nitro to Amine: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts nitro groups to amines, yielding N,N-diisopropyl-3,5-diaminobenzamide. This product could serve as a precursor for pharmaceuticals or polymers.
Nucleophilic Aromatic Substitution
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The electron-deficient aromatic ring undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions, enabling functionalization at the nitro-substituted positions.
Comparative Analysis with Analogues
| Compound | Key Differences | Biological Activity |
|---|---|---|
| N,N-Diisopropyl-3-nitrobenzamide | Single nitro group at position 3 | Limited data |
| N-Cyclohexyl-3,5-dinitrobenzamide | Cyclohexyl vs. isopropyl substituent | Antifungal (MIC = 125 µg/mL) |
The dual nitro groups in N,N-Diisopropyl-3,5-dinitrobenzamide likely enhance reactivity compared to mono-nitro analogs but may reduce bioavailability due to increased polarity.
Research Gaps and Future Directions
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Biological Screening: Antimicrobial, anticancer, and enzyme inhibition assays are needed.
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Process Optimization: Developing cost-effective, scalable synthesis methods.
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Computational Studies: DFT calculations to predict reactivity and interaction with biological targets.
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